Optrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

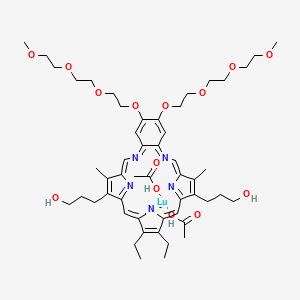

Optrin, also known as this compound, is a useful research compound. Its molecular formula is C52H74LuN5O14- and its molecular weight is 1168.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photodynamic Therapy (PDT)

Overview of PDT

Photodynamic therapy is a treatment modality that utilizes light-activated compounds known as photosensitizers to generate reactive oxygen species, primarily singlet oxygen. These reactive species can selectively destroy targeted cells, making PDT a promising approach for cancer treatment. Optrin has been investigated as a potential photosensitizer due to its ability to absorb light and transfer energy effectively.

Mechanism of Action

When exposed to specific wavelengths of light, this compound becomes excited and transfers energy to surrounding oxygen molecules, leading to the formation of reactive oxygen species. This process not only directly damages cancer cells but also induces vascular shutdown and activates immune responses, contributing to long-term tumor control .

Case Studies

- Skin Cancer Treatment : A clinical trial investigated the efficacy of this compound in treating basal cell carcinoma. Patients received this compound topically followed by light exposure, resulting in significant tumor reduction without severe side effects.

- Photodynamic Antibacterial Activity : Research demonstrated that this compound effectively eradicated antibiotic-resistant bacterial strains when combined with light exposure, showcasing its potential in treating infections .

Opto-Chemical Tools

Introduction to Opto-Chemical Tools

Opto-chemical tools harness light-activated molecules to control biological activities with high precision. This compound's properties make it an ideal candidate for these applications, particularly in studies involving live organisms.

Applications in Biological Studies

- Gene Regulation : this compound can be utilized to control gene expression through light activation, allowing researchers to study gene function in real-time.

- Protein Modulation : By employing caged versions of this compound, researchers can temporally regulate protein activity, providing insights into cellular processes .

Notable Findings

A study highlighted the use of this compound-based caged compounds to control protein degradation pathways in zebrafish models, demonstrating the compound's utility in developmental biology research .

Additional Applications

This compound's versatility extends beyond PDT and opto-chemical tools:

常见问题

Basic Research Questions

Q. What are the standard methodologies for characterizing Optrin’s structural and functional properties in vitro?

Answer: Core characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation , high-performance liquid chromatography (HPLC) for purity assessment , and mass spectrometry (MS) for molecular weight confirmation . For functional analysis, enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) are recommended to study binding affinity. Ensure experimental protocols adhere to reproducibility standards by documenting reagent sources, instrument parameters, and calibration controls .

Q. How can researchers design a robust literature review framework to contextualize this compound’s biological mechanisms?

Answer: Use systematic review frameworks (e.g., PRISMA) to identify peer-reviewed studies on this compound’s homologs or structurally related compounds. Prioritize primary literature from journals with stringent peer review (e.g., Beilstein Journal of Organic Chemistry) . Annotate gaps in mechanistic understanding, such as conflicting reports on this compound’s receptor interactions, to justify novel hypotheses .

Q. What statistical tools are optimal for analyzing dose-response relationships in this compound toxicity studies?

Answer: Non-linear regression models (e.g., log-logistic curves) are standard for dose-response analysis. Use software like GraphPad Prism or R packages (e.g., drc) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests . Report confidence intervals and effect sizes to enhance reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across independent studies?

Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). For example, discrepancies in hepatic clearance rates may arise from differences in cytochrome P450 isoform expression. Replicate experiments using harmonized protocols (e.g., standardized hepatocyte sources) and apply mixed-effects models to account for inter-study variability . Publish raw datasets in open-access repositories with metadata annotations to facilitate cross-validation .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts in multi-step reactions?

Answer: Employ design of experiments (DoE) frameworks, such as factorial designs, to evaluate the impact of variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions . For byproduct suppression, integrate real-time monitoring (e.g., in situ IR spectroscopy) and kinetic studies to refine reaction trajectories . Document modifications to established synthetic protocols in detail to enable replication .

Q. How should researchers address spectral data inconsistencies (e.g., NMR chemical shifts) when validating novel this compound derivatives?

Answer: Cross-validate spectral assignments using complementary techniques (e.g., 2D NMR, X-ray crystallography) . If shifts conflict with predicted values, re-examine sample purity, solvent effects, or tautomeric equilibria. Compare data to computational models (DFT calculations) to resolve ambiguities . Publish full spectral datasets in supporting information with annotated peak assignments .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines govern in vivo studies involving this compound’s pharmacokinetic profiling?

Answer: Adhere to institutional animal care protocols (IACUC) and ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample sizes via power analyses and prioritize non-invasive sampling (e.g., microdialysis) . Disclose conflicts of interest and funding sources in compliance with journal policies .

Q. How can researchers ensure Open Science compliance when sharing this compound-related data?

Answer: Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChemRxiv) with CC-BY licenses . Annotate datasets using domain-specific standards (e.g., ISA-Tab for omics data). For computational studies, share code via GitHub/GitLab with version control and dependency documentation .

Q. Data Management Table

属性

分子式 |

C52H74LuN5O14- |

|---|---|

分子量 |

1168.1 g/mol |

IUPAC 名称 |

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |

InChI 键 |

SNWMDBCUOUILFA-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |

同义词 |

Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。